3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a phenyl group at the 1-position, an ethyl-substituted phenyl group at the 3-position, and a formyl group at the 4-position of the pyrazole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method involves the reaction of 4-ethylbenzaldehyde with phenylhydrazine in the presence of an acid catalyst to form the corresponding hydrazone. This intermediate then undergoes cyclization to yield the desired pyrazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and ethylphenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids, sulfonation with concentrated sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(4-Ethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(4-Ethylphenyl)-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3-(4-Ethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in the areas of anti-inflammatory and analgesic drugs.
Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism by which 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme function. Additionally, its aromatic rings can engage in π-π interactions with aromatic residues in proteins, further stabilizing the enzyme-inhibitor complex.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness
3-(4-Ethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, steric hindrance, and electronic properties, making it distinct from its methyl, chloro, and fluoro analogs. These differences can lead to variations in the compound’s interaction with biological targets and its overall pharmacological profile.
Properties
IUPAC Name |
3-(4-ethylphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-2-14-8-10-15(11-9-14)18-16(13-21)12-20(19-18)17-6-4-3-5-7-17/h3-13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WABADUUMYKALPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.